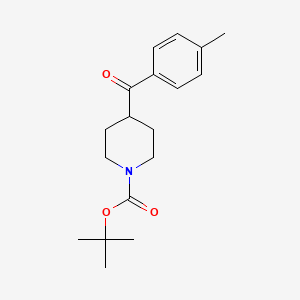

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-13-5-7-14(8-6-13)16(20)15-9-11-19(12-10-15)17(21)22-18(2,3)4/h5-8,15H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYKXVMLBQMOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609138 | |

| Record name | tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912768-78-6 | |

| Record name | tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Drug Discovery

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate, identified by its CAS number 912768-78-6 , is a pivotal building block in the landscape of medicinal chemistry and pharmaceutical development. This molecule, featuring a Boc-protected piperidine ring functionalized with a 4-methylbenzoyl group, represents a key intermediate in the synthesis of a diverse array of biologically active compounds. Its structural motifs are frequently encountered in the architecture of kinase inhibitors and other targeted therapeutics, highlighting its significance for researchers engaged in the design and synthesis of novel drug candidates. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications, underscoring its value in the drug discovery pipeline.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is fundamental to its effective application in synthetic chemistry. These properties influence its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| CAS Number | 912768-78-6 | |

| Molecular Formula | C₁₈H₂₅NO₃ | |

| Molecular Weight | 303.40 g/mol | |

| Appearance | White to off-white solid | General knowledge for similar compounds |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge for similar compounds |

| Storage | Store in a cool, dry place away from light. | General knowledge for similar compounds |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate can be achieved through a variety of synthetic routes. A common and effective strategy involves the Friedel-Crafts acylation of a suitable aromatic compound with a piperidine-derived acylating agent. The following protocol outlines a representative synthesis.

Reaction Scheme:

A plausible synthetic route for Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate.

Materials:

-

Toluene

-

Tert-butyl 4-(chloroformyl)piperidine-1-carboxylate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the suspension to 0°C using an ice bath. To this, add a solution of Tert-butyl 4-(chloroformyl)piperidine-1-carboxylate in anhydrous dichloromethane dropwise via a dropping funnel. The Boc (tert-butyloxycarbonyl) protecting group is crucial here as it deactivates the piperidine nitrogen, preventing it from coordinating with the Lewis acid and interfering with the acylation reaction.

-

Addition of Toluene: After the addition is complete, add toluene dropwise to the reaction mixture at 0°C. The methyl group on toluene is an ortho-, para-director, leading to the desired para-substituted product as the major isomer due to steric hindrance at the ortho position.

-

Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice and 1 M hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Workup: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The acidic wash removes any remaining basic impurities, the bicarbonate wash neutralizes any excess acid, and the brine wash removes residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate as a solid.

Applications in Drug Discovery and Development

The utility of Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate as a synthetic intermediate is underscored by its incorporation into the structures of various kinase inhibitors and other therapeutic agents. The piperidine moiety is a common scaffold in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and metabolic stability.

Role as a Kinase Inhibitor Intermediate:

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 4-acylpiperidine motif can serve as a versatile anchor for elaborating structures that can interact with specific residues within the kinase domain. For instance, similar piperidine-containing building blocks are utilized in the synthesis of inhibitors for cyclin-dependent kinases (CDKs) and Bruton's tyrosine kinase (BTK), which are critical targets in oncology.[1] The 4-methylbenzoyl group can be further functionalized or can itself contribute to the binding affinity and selectivity of the final drug molecule.

General synthetic utility in drug discovery.

Conclusion

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is a compound of significant interest to the pharmaceutical and life sciences research communities. Its well-defined structure and versatile reactivity make it an invaluable intermediate for the synthesis of complex molecular targets. The Boc-protected piperidine scaffold provides a robust platform for the introduction of diverse functionalities, enabling the exploration of vast chemical space in the quest for novel therapeutics. A comprehensive understanding of its synthesis and properties, as detailed in this guide, is essential for leveraging its full potential in the advancement of drug discovery and development.

References

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate. This bifunctional molecule, incorporating a protected piperidine ring and a substituted benzoyl moiety, is a valuable building block in medicinal chemistry. This document details potential synthetic routes, predicted physicochemical and spectroscopic properties, and explores the reactivity and strategic utility of this compound in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: Strategic Importance in Medicinal Chemistry

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is a synthetic intermediate of significant interest in drug discovery. Its structure features two key pharmacophoric elements: a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a 4-methylbenzoyl (p-toluoyl) substituent at the 4-position of the piperidine. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse functionalities. The benzoylpiperidine fragment, in particular, is recognized as a privileged structure in the design of new drugs.[1]

The Boc protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent derivatization.[2] The p-toluoyl group provides a rigid aromatic handle that can engage in various intermolecular interactions within biological targets and serves as a precursor for further chemical modifications. The 4-aroylpiperidine framework is a key structural component in many centrally acting agents.[3]

This guide will provide a detailed examination of the chemical properties of this compound, outline plausible and detailed synthetic protocols, and discuss its potential applications in the synthesis of more complex, biologically active molecules.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value/Information | Source/Basis of Prediction |

| Molecular Formula | C18H25NO3 | Based on structure |

| Molecular Weight | 303.40 g/mol | Based on structure |

| Appearance | White to off-white solid | Analogy to similar compounds |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water. | General solubility of N-Boc protected compounds and aromatic ketones. |

| Melting Point | Expected to be a solid with a defined melting point. | Analogy to similar compounds |

| LogP | Estimated to be in the range of 3-4. | Computational prediction based on structure. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. The expected spectral data for tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate are as follows:

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the piperidine, Boc, and p-toluoyl groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (p-toluoyl) | 7.8-7.9 | d | 2H |

| Aromatic (p-toluoyl) | 7.2-7.3 | d | 2H |

| Piperidine CH (methine) | 3.2-3.4 | m | 1H |

| Piperidine CH₂ (axial) | 4.0-4.2 | br d | 2H |

| Piperidine CH₂ (equatorial) | 2.8-3.0 | br t | 2H |

| Piperidine CH₂ (axial) | 1.8-2.0 | m | 2H |

| Piperidine CH₂ (equatorial) | 1.6-1.8 | m | 2H |

| Methyl (p-toluoyl) | 2.4 | s | 3H |

| Boc (tert-butyl) | 1.4-1.5 | s | 9H |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the piperidine and Boc groups.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ketone C=O | 198-202 |

| Carbamate C=O | 154-156 |

| Aromatic C (quaternary, C-CO) | 134-136 |

| Aromatic C (quaternary, C-CH₃) | 142-144 |

| Aromatic CH | 128-130 |

| Aromatic CH | 129-131 |

| Boc C (quaternary) | 79-81 |

| Piperidine CH | 45-48 |

| Piperidine CH₂ | 40-44 |

| Piperidine CH₂ | 28-32 |

| Methyl (p-toluoyl) | 21-23 |

| Boc CH₃ | 28-29 |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and other functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C=O (Aromatic Ketone) | 1670-1690 | Strong, sharp absorption |

| C=O (Carbamate) | 1680-1700 | Strong, sharp absorption |

| C-H (Aromatic) | 3000-3100 | Medium to weak absorptions |

| C-H (Aliphatic) | 2850-3000 | Medium to strong absorptions |

| C-O (Carbamate) | 1200-1300 | Strong absorption |

2.2.4. Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as its protonated molecular ion [M+H]⁺. Fragmentation patterns would likely involve the loss of the Boc group or cleavage of the piperidine ring.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 304.19 | Protonated molecular ion |

| [M-Boc+H]⁺ | 204.13 | Loss of the tert-butoxycarbonyl group |

| [p-toluoyl]⁺ | 119.05 | Acylium ion fragment |

Synthesis of Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate

There are several viable synthetic strategies for the preparation of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate. Two common and effective methods are presented here: Friedel-Crafts acylation and a Grignard reaction-based approach.

Method 1: Friedel-Crafts Acylation

This method involves the direct acylation of a suitable N-Boc-piperidine precursor with a 4-methylbenzoyl electrophile.

Diagram of the Friedel-Crafts Acylation Synthetic Workflow

Caption: Workflow for the synthesis via Friedel-Crafts acylation.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-(piperidine-1-carboxylate)-4-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM, 5-10 mL per gram of starting material) under a nitrogen atmosphere, add oxalyl chloride (1.5 equiv.) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

To a solution of anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) in anhydrous toluene (which acts as both solvent and reactant) at 0 °C under a nitrogen atmosphere, add a solution of the crude tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate (1.0 equiv.) in anhydrous toluene dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Causality Behind Experimental Choices:

-

The use of oxalyl chloride with a catalytic amount of DMF is a standard and efficient method for converting carboxylic acids to acid chlorides under mild conditions.[4]

-

Aluminum chloride is a strong Lewis acid that activates the acid chloride for electrophilic aromatic substitution on toluene.[5]

-

The reaction is performed at low temperature initially to control the exothermic reaction and then warmed to room temperature to drive the reaction to completion.

-

The acidic workup is necessary to quench the reaction and dissolve the aluminum salts. The subsequent base wash removes any unreacted acid chloride and acidic byproducts.

Method 2: Grignard Reaction Followed by Oxidation

This two-step approach involves the addition of a p-tolyl Grignard reagent to an N-Boc-piperidine-4-carboxaldehyde, followed by oxidation of the resulting secondary alcohol.

Diagram of the Grignard Reaction and Oxidation Workflow

Caption: Workflow for the synthesis via Grignard reaction and subsequent oxidation.

Experimental Protocol:

Step 1: Grignard Reaction

-

Prepare the Grignard reagent by adding a solution of 4-bromotoluene (1.1 equiv.) in anhydrous tetrahydrofuran (THF) to magnesium turnings (1.2 equiv.) under a nitrogen atmosphere. A small crystal of iodine can be used to initiate the reaction. The reaction is exothermic and should be controlled.[6]

-

Cool a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equiv.) in anhydrous THF to 0 °C under a nitrogen atmosphere.[7]

-

Add the freshly prepared p-tolylmagnesium bromide solution dropwise to the aldehyde solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude secondary alcohol can be purified by column chromatography or used directly in the next step.

Step 2: Oxidation

-

Dissolve the crude alcohol from the previous step in anhydrous DCM.

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 equiv.) or Dess-Martin periodinane (DMP, 1.5 equiv.).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite or silica gel to remove the oxidant byproducts.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Causality Behind Experimental Choices:

-

The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds by the nucleophilic addition of an organomagnesium reagent to a carbonyl compound.[8]

-

The use of anhydrous conditions is critical for the success of the Grignard reaction, as Grignard reagents are strong bases and will be quenched by protic solvents.[8]

-

PCC and DMP are commonly used oxidizing agents for the conversion of secondary alcohols to ketones under relatively mild conditions, which helps to avoid side reactions.[4]

Chemical Reactivity and Synthetic Applications

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is a versatile intermediate due to the distinct reactivity of its functional groups.

Deprotection of the N-Boc Group

The Boc group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an organic solvent, to yield the corresponding secondary amine. This unmasked piperidine nitrogen can then participate in a variety of reactions, including:

-

N-Alkylation and N-Arylation: Introduction of various substituents on the nitrogen atom.

-

Amide Bond Formation: Coupling with carboxylic acids to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Reactions of the Ketone Carbonyl Group

The ketone functionality can undergo a range of transformations, such as:

-

Reduction: Reduction to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Conversion to an amine by reaction with an amine and a reducing agent.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of a carbon-carbon double bond.

-

Grignard and Organolithium Additions: Further elaboration of the carbon skeleton.

Applications in Drug Discovery

The 4-aroylpiperidine scaffold is a key component in a number of biologically active compounds, particularly those targeting the central nervous system. Derivatives of this scaffold have been investigated for a variety of therapeutic applications, including:

-

Antipsychotics: As antagonists or partial agonists at dopamine and serotonin receptors.[9]

-

Analgesics: As ligands for opioid receptors.

-

Antidepressants: As reuptake inhibitors for serotonin and norepinephrine.

-

Neuroprotective Agents: For the treatment of neurodegenerative diseases.

The title compound serves as a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in the search for new drug candidates.

Safety and Handling

While a specific safety data sheet (SDS) for tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is not widely available, the safety precautions should be based on those for structurally similar compounds.

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is a strategically important synthetic intermediate in medicinal chemistry. Its bifunctional nature, combining a readily deprotectable piperidine with a versatile aromatic ketone, allows for the synthesis of a wide range of complex molecules. The synthetic routes outlined in this guide, based on established organic chemistry principles, provide reliable methods for its preparation. A thorough understanding of its chemical properties, reactivity, and handling is crucial for its effective utilization in the development of novel therapeutic agents.

References

-

Supplementary information. (n.d.). RSC. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved January 25, 2026, from [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information. [Link]

-

Kak-Shan, L., & Anderson, W. K. (2001). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules, 6(12), 1017-1026. [Link]

-

Ntie-Kang, F., Ngemenya, M. N., Mbah, J. A., & Günther, S. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 51. [Link]

-

Fairweather, J. K., & Lin, C. (2010). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank, 2010(3), M683. [Link]

-

Basile, L., & De Luca, L. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals, 17(4), 498. [Link]

-

NIST. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. In NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

- De Luca, L., & Basile, L. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals, 17(4), 498.

- Li, J., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry.

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

- Fairfull-Smith, K. E., & Bottle, S. E. (2008). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions. Organic & Biomolecular Chemistry, 6(9), 1593-1600.

-

ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved January 25, 2026, from [Link]

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. websites.umich.edu [websites.umich.edu]

- 6. rsc.org [rsc.org]

- 7. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Methylbenzoyl)piperidine and its N-Boc Protected Analogue: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate, a notable piperidine derivative. Due to its limited direct documentation, this guide focuses on its immediate precursor, 4-(4-methylbenzoyl)piperidine, and details the synthesis, properties, and applications of both compounds. The strategic importance of the tert-butoxycarbonyl (Boc) protecting group in synthetic workflows is also discussed. This document serves as a critical resource for chemists and pharmacologists engaged in the design and synthesis of novel therapeutics, particularly in the realm of neurologically active compounds and other complex molecular architectures.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of a substituted benzoyl group at the 4-position of the piperidine ring creates a key building block for a diverse range of therapeutic agents. This guide focuses on 4-(4-methylbenzoyl)piperidine and its N-Boc protected form, tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate, which serve as crucial intermediates in the synthesis of more complex molecules. The strategic use of the Boc protecting group is paramount in multi-step syntheses, allowing for selective reactions at other positions of the molecule.

Chemical Identity and Properties

A clear understanding of the chemical identifiers and physicochemical properties is fundamental for the successful application of these compounds in a research and development setting.

4-(4-Methylbenzoyl)piperidine

This compound is typically available as its hydrochloride salt to improve stability and handling.

| Identifier | Value | Reference |

| IUPAC Name | (4-Methylphenyl)(piperidin-4-yl)methanone hydrochloride | |

| Synonyms | 4-(p-Toluoyl)piperidine hydrochloride | [1] |

| CAS Number | 42060-84-4 | [1][2] |

| Molecular Formula | C₁₃H₁₈ClNO | [1][2] |

| Molecular Weight | 239.74 g/mol | [1] |

| Appearance | Solid |

tert-Butyl 4-(4-Methylbenzoyl)piperidine-1-carboxylate

While specific data for this exact molecule is sparse, its properties can be inferred from its structure and comparison with similar, well-documented analogues like tert-butyl 4-benzoylpiperidine-1-carboxylate and 1-Boc-4-(4-bromo-benzoyl)piperidine[3].

| Identifier | Value (Predicted/Inferred) |

| IUPAC Name | tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate |

| Synonyms | 1-Boc-4-(4-methylbenzoyl)piperidine, 1-Boc-4-(p-toluoyl)piperidine |

| Molecular Formula | C₁₈H₂₅NO₃ |

| Molecular Weight | 303.40 g/mol |

| Appearance | Likely a solid or oil |

Synthesis and Reaction Pathways

The synthesis of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate logically proceeds through the formation of the core 4-(4-methylbenzoyl)piperidine structure, followed by the protection of the piperidine nitrogen with a tert-butoxycarbonyl group.

Synthesis of 4-(4-Methylbenzoyl)piperidine

A common and effective method for the synthesis of such aryl piperidin-4-yl methanones is the Friedel-Crafts acylation.

Sources

An In-depth Technical Guide to Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, analytical characterization, and its strategic applications in the synthesis of pharmacologically active agents.

Core Molecular Attributes and Physicochemical Properties

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (CAS No. 912768-78-6) is a derivative of piperidine, a saturated heterocycle that is a ubiquitous scaffold in a vast array of pharmaceuticals.[1][2][3] The structure is characterized by two key functional moieties: an N-tert-butoxycarbonyl (Boc) protecting group and a 4-(4-methylbenzoyl) substituent, also known as a p-toluoyl group. The Boc group provides stability and modulates the reactivity of the piperidine nitrogen, making it an ideal intermediate for multi-step syntheses.[4] The benzoylpiperidine fragment is recognized as a "privileged structure" due to its frequent appearance in bioactive molecules targeting a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[5][6]

The molecular structure dictates its physicochemical properties, which are crucial for its handling, reaction optimization, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₅NO₃ | Calculated |

| Molecular Weight | 303.40 g/mol | Calculated |

| CAS Number | 912768-78-6 | [7] |

| Appearance | Predicted to be a white to off-white solid | Inferred from similar compounds[4][8] |

| Solubility | Predicted to be soluble in organic solvents (e.g., DCM, THF, EtOAc) and insoluble in water | Inferred from similar compounds[9][10] |

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate can be approached through several established organic chemistry transformations. A highly plausible and efficient method is the Friedel-Crafts acylation, which involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.[11][12][13]

Proposed Synthetic Workflow: Friedel-Crafts Acylation

This synthetic route leverages the commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. The carboxylic acid is first converted to a more reactive acyl chloride, which then acylates toluene to yield the target compound. The methyl group on toluene is an ortho-, para-director, and due to steric hindrance, the para-substituted product is predominantly formed.[14]

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Materials and Reagents:

-

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid)[15][16]

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Toluene

-

Anhydrous Aluminum chloride (AlCl₃)[13]

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carbonyl chloride

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution. If using oxalyl chloride, add a catalytic amount of DMF.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or by observing the cessation of gas evolution.

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation to yield Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate

-

In a separate flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.5 eq) and suspend it in anhydrous toluene, which acts as both solvent and reactant.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the crude 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride from Step 1 in a minimal amount of anhydrous toluene.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. The expected data are inferred from the known spectral properties of its constituent parts.

| Analytical Method | Expected Characteristics |

| ¹H NMR | - Aromatic protons of the p-tolyl group: two doublets in the ~7.2-7.8 ppm range. - Methyl protons of the p-tolyl group: a singlet around ~2.4 ppm. - Piperidine ring protons: complex multiplets between ~1.5-4.2 ppm. - tert-Butyl protons of the Boc group: a singlet at ~1.4 ppm. |

| ¹³C NMR | - Carbonyl carbon of the ketone: ~198-200 ppm. - Carbonyl carbon of the Boc group: ~155 ppm. - Quaternary carbon of the Boc group: ~80 ppm. - Aromatic carbons: ~128-145 ppm. - Piperidine ring carbons: ~28-45 ppm. - Methyl carbon of the p-tolyl group: ~21 ppm. - tert-Butyl methyl carbons: ~28 ppm. |

| IR Spectroscopy | - Aromatic C=O stretch (ketone): ~1680 cm⁻¹. - Carbamate C=O stretch (Boc group): ~1690 cm⁻¹. - C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹. - Aromatic C=C stretches: ~1600 cm⁻¹ and ~1515 cm⁻¹.[17] |

| Mass Spectrometry (ESI+) | Expected m/z for [M+H]⁺: 304.19. Expected m/z for [M+Na]⁺: 326.17. |

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Synthetic utility of the target molecule.

-

Scaffold for CNS Agents: The 4-aroylpiperidine structure is a key pharmacophore in ligands for sigma (σ) receptors, which are targets for antipsychotic and neuroprotective drugs.[18][19]

-

Intermediate for Kinase Inhibitors: The piperidine ring can serve as a versatile scaffold for positioning functional groups that interact with the ATP-binding site of various kinases, which are crucial targets in oncology.

-

Precursor for GPCR Ligands: After deprotection of the Boc group, the secondary amine of the piperidine ring can be functionalized to synthesize ligands for G-protein coupled receptors (GPCRs), a large family of drug targets.

The Boc-protecting group allows for selective modification at the ketone or aromatic ring before revealing the piperidine nitrogen for subsequent reactions, such as reductive amination, N-alkylation, or amide coupling. This strategic protection is fundamental to the construction of complex drug candidates.

Safety, Handling, and Storage

As a laboratory chemical, tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate should be handled with appropriate care. While specific toxicity data is not available, general precautions for similar N-Boc protected piperidine derivatives should be followed.[20][21][22]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[20]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[21][23]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[23]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[20] If swallowed or if respiratory irritation occurs, seek medical attention.[20]

This guide provides a foundational understanding of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate, highlighting its importance as a synthetic intermediate. The provided protocols and data are intended to support researchers in the effective utilization of this versatile molecule in their drug discovery and development endeavors.

References

-

PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Chem-Impex. N-Boc-4-iodo-piperidine. Available from: [Link]

-

ChemBK. tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

- Gao, F., Jiao, K., Ding, Z., & Song, H. (1987). Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica, 45(9), 922-925.

-

Folefoc, G. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 53. Available from: [Link]

-

Cichero, E., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1738. Available from: [Link]

-

ResearchGate. IR spectroscopic reference state of p-tolyl isocyanate. Available from: [Link]

-

Scribd. Friedel-Crafts Acylation of Toluene. Available from: [Link]

-

The Royal Society of Chemistry. Homocoupling of Hetroaryl/Aryl/Alkyl Grignard Reagents: I2. Supporting Information. Available from: [Link]

-

PubChem. N-Boc-piperidine-2-methanol. National Center for Biotechnology Information. Available from: [Link]

-

Journal of the Chemical Society, Faraday Transactions 2. Single crystal electron spin resonance spectrum of the p-tolyl radical: hyperfine tensors of ortho protons. RSC Publishing. Available from: [Link]

-

YouTube. Friedel Crafts reaction/Acylation of toluene. (2020). Available from: [Link]

-

ResearchGate. Scheme 2. Synthesis of arylpiperidines 4 and 5. Available from: [Link]

-

ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. (2023). Available from: [Link]

-

Safety Data Sheet. 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Available from: [Link]

-

CHEM 344 Organometallic Chemistry Practice Problems. Fall 2014. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Available from: [Link]

-

Diva-Portal.org. Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs. (2022). Available from: [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. (2023). Available from: [Link]

- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Available from: [Link]

-

PubChem. 1,1-Di(p-tolyl)ethylene. National Center for Biotechnology Information. Available from: [Link]

-

The Role of Piperidine Derivatives in Modern Drug Discovery. (2026). Available from: [Link]

-

PubMed. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). Available from: [Link]

-

ChemRxiv. Use of 1-Chlorovinyl p-Tolyl Sulfoxides as Alkynylmagnesium Chloride Sources. (2023). Available from: [Link]

-

PubChem. N-(tert-butoxycarbonyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

-

Organic & Biomolecular Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. RSC Publishing. Available from: [Link]

-

Supporting Information. Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction. Available from: [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Available from: [Link]

-

ResearchGate. The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. (2025). Available from: [Link]

-

SciSpace. Halogen-free Friedel-Crafts acylation of toluene with benzoic anhydride over insoluble heteropoly acid catalyst. Available from: [Link]

-

Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. tert-Butyl 4-acetylpiperidine-1-carboxylate 206989-61-9 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. N-BOC-4-Piperidinecarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.se [fishersci.se]

- 21. peptide.com [peptide.com]

- 22. echemi.com [echemi.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Safe Handling of Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This document is intended for researchers, scientists, and drug development professionals actively working with this compound.

Compound Identification and Properties

Before handling any chemical, a thorough understanding of its identity and physical properties is paramount. This knowledge forms the basis of a robust risk assessment.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate |

| CAS Number | 403833-03-6 |

| Molecular Formula | C₁₈H₂₅NO₃ |

| Synonyms | 1-Boc-4-(4-methylbenzoyl)piperidine |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 303.40 g/mol | PubChem |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 98 - 102 °C | N/A |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

| Stability | Stable under recommended storage conditions. | N/A |

Hazard Identification and Risk Assessment

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is classified under the Globally Harmonized System (GHS) and requires careful handling to mitigate potential health risks. A pre-work risk assessment is mandatory.[1]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word |

|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |

Source: Aggregated GHS information from multiple suppliers.[2][3]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The causality behind these hazards lies in the compound's chemical reactivity with biological tissues. Skin and eye irritation arise from local inflammatory responses upon contact, while respiratory irritation occurs when fine particles are inhaled into the respiratory tract. Therefore, all handling procedures must be designed to prevent the generation and inhalation of dust and to avoid direct contact with skin and eyes.[4]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is essential for the safe handling of this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is a certified chemical fume hood.[1][5] This is non-negotiable. The fume hood's negative pressure environment contains airborne particles, preventing them from entering the laboratory's ambient air and the researcher's breathing zone.

-

Causality: The inward airflow of a fume hood physically captures and exhausts fine powders that can become aerosolized during weighing and transfer, which is the point of highest exposure risk.[1]

-

Validation: Ensure the fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly before beginning work.

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a direct barrier between the researcher and the chemical. The selection of PPE must be based on the identified hazards.[6]

-

Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes or accidental airborne particle dispersion.[6] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when dissolving the compound in a solvent.[1]

-

Skin Protection: A flame-resistant lab coat must be worn and fully buttoned.[6] Nitrile gloves are required to prevent skin contact.[3][6] For extended handling, consider double-gloving to mitigate the risk of pinholes or contamination during glove removal. Contaminated gloves must be disposed of immediately.[1]

-

Respiratory Protection: When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) must be used.

Procedural Workflow for Safe Handling

The following step-by-step protocol ensures a self-validating system of safety checks and balances.

Experimental Workflow: Weighing and Solubilizing a Powdered Reagent

-

Preparation: Don all required PPE (lab coat, goggles, gloves). Verify the chemical fume hood is operational.

-

Staging: Place all necessary equipment (spatula, weigh boat, vial, solvent, waste container) inside the fume hood before retrieving the chemical. This minimizes movement in and out of the hood.

-

Retrieval: Transport the sealed container of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate to the fume hood.

-

Weighing: Open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat on a tared balance. Perform this action slowly and deliberately to avoid creating airborne dust.

-

Transfer: Carefully transfer the weighed powder into the designated reaction vessel or vial.

-

Solubilization: Add the solvent to the vessel, cap it securely, and mix as required.

-

Cleanup: Securely close the stock container. Decontaminate the spatula and work surface within the fume hood. Dispose of the weigh boat and any contaminated consumables (like pipette tips or wipes) in a designated, sealed waste bag inside the hood.

-

Doffing PPE: Remove gloves and dispose of them in the designated waste container. Wash hands thoroughly with soap and water after exiting the lab.[7]

Caption: Safe handling workflow for powdered chemical reagents.

Storage and Disposal

Proper storage is crucial for maintaining the compound's stability and preventing accidental release.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] Keep away from strong oxidizing agents, strong acids, and strong bases, as these are incompatible materials that could lead to vigorous, exothermic reactions.[5][8]

-

Disposal: All waste, including contaminated consumables and excess material, must be disposed of as hazardous chemical waste.[9] Do not dispose of it down the drain or in general trash.[10] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: A Plan for the Unexpected

Being prepared for accidents is a fundamental principle of laboratory safety.[11]

Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][12] Seek immediate medical attention.[5]

-

Skin Contact: Remove all contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes.[13] If irritation persists, seek medical attention.[3]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Spill Response

-

Minor Spill (Contained within a fume hood):

-

Alert others in the immediate area.[9]

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad.[9]

-

Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]

-

Wipe the spill area clean with a suitable solvent, followed by soap and water.

-

-

Major Spill (Outside of a fume hood):

-

Evacuate the laboratory immediately and alert all personnel.[13]

-

Close the laboratory door to contain the spill.[13]

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[13]

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Caption: Decision tree for chemical spill response.

References

-

PubChem Compound Summary for CID 21940085, tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. [Link]

-

Safety Data Sheet: Activated carbon. Carl ROTH. [Link]

-

Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

-

PubChem Compound Summary for CID 15380702, tert-Butyl 4-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: Activated Carbon. Carl ROTH. [Link]

-

Laboratory Emergency Guidance. Brown University Environmental Health and Safety. [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies. [Link]

-

Safety Data Sheet. [Link]

-

Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Oklahoma State University-Tulsa. [Link]

-

Laboratory emergency response procedures. University of Western Australia Safety. [Link]

-

Standard operating procedure for hazardous chemicals Handling of nanomaterials. [Link]

-

PubChem Compound Summary for CID 22248051, tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Section 3: Emergency Procedures. Princeton University Environmental Health and Safety. [Link]

-

PubChem Compound Summary for CID 54672426, tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 1514430, tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 2. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 9. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 13. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]

- 14. carlroth.com:443 [carlroth.com:443]

The Strategic Role of Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its molecular architecture, elucidating the strategic importance of the N-Boc protected piperidine ring coupled with a 4-methylbenzoyl moiety. This guide will detail its synthesis, physicochemical properties, and, most critically, its versatile role as a pivotal scaffold and intermediate in the design and discovery of novel therapeutic agents. Through a detailed analysis of its applications in the development of targeted therapies, particularly in oncology and central nervous system (CNS) disorders, this document will serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Piperidine Scaffold as a Privileged Structure

The piperidine ring is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The incorporation of a piperidine moiety can enhance a molecule's solubility, metabolic stability, and ability to cross the blood-brain barrier, making it a highly sought-after component in drug design.[3]

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate emerges as a particularly valuable derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a crucial synthetic handle, allowing for controlled, stepwise chemical modifications. The 4-(4-methylbenzoyl) substituent introduces a rigid, aromatic ketone functionality that can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. This unique combination of features positions this molecule as a highly adaptable building block for creating libraries of diverse compounds for pharmacological screening.

Physicochemical Properties and Molecular Attributes

The physicochemical properties of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate are fundamental to its utility in drug discovery. While specific experimental data for this exact molecule is not extensively published, we can infer its characteristics from closely related analogs available in public databases and from commercial suppliers.

| Property | Inferred Value/Characteristic | Source |

| Molecular Formula | C₁₈H₂₅NO₃ | N/A |

| Molecular Weight | 303.40 g/mol | N/A |

| Appearance | Likely a solid at room temperature | [4] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, tetrahydrofuran, and methanol. | [1][5] |

| Lipophilicity (logP) | Moderately lipophilic, facilitating membrane permeability. | Inferred |

| Hydrogen Bond Acceptors | 3 (two oxygen atoms of the carboxylate and the carbonyl oxygen) | Inferred |

| Hydrogen Bond Donors | 0 | Inferred |

The Boc group significantly influences the molecule's solubility and lipophilicity, rendering it amenable to standard organic synthesis conditions. The 4-methylbenzoyl group contributes to its aromaticity and provides a key point for potential receptor interactions.

Synthesis of the Core Scaffold: A Methodical Approach

The synthesis of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate and its analogs typically involves a multi-step process that leverages well-established organic chemistry reactions. The following is a representative synthetic workflow, drawing parallels from the synthesis of similar 4-substituted piperidine derivatives.[1][5]

Experimental Protocol: A Representative Synthesis

This protocol is adapted from the synthesis of related 4-substituted N-Boc piperidines and illustrates a common synthetic strategy.

Step 1: N-Boc Protection of a Piperidine Precursor

-

To a solution of a suitable 4-substituted piperidine (e.g., 4-cyanopiperidine or isonipecotic acid) in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA) or sodium bicarbonate.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by removing the solvent under reduced pressure and partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected piperidine intermediate.

Step 2: Introduction of the 4-Methylbenzoyl Moiety

This step can be achieved through various methods, with the Grignard reaction being a common choice.

-

Prepare a Grignard reagent from 4-bromotoluene by reacting it with magnesium turnings in anhydrous THF under an inert atmosphere.

-

To the N-Boc protected 4-cyanopiperidine intermediate from Step 1, dissolved in anhydrous THF and cooled in an ice bath, slowly add the freshly prepared Grignard reagent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate.

Causality Behind Experimental Choices:

-

N-Boc Protection: The use of the Boc protecting group is strategic. It deactivates the piperidine nitrogen, preventing it from interfering with subsequent reactions, and can be easily removed under acidic conditions without affecting other functional groups.

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction is a reliable method for introducing the 4-methylbenzoyl group onto the 4-position of the piperidine ring, starting from a nitrile precursor.

-

Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture; therefore, the use of anhydrous solvents and an inert atmosphere is critical to prevent the quenching of the Grignard reagent.

Role as a Versatile Scaffold in Drug Discovery

The true significance of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate lies in its application as a versatile scaffold for the synthesis of a wide range of biologically active molecules.

Intermediate in the Synthesis of Anticancer Agents

This scaffold is a key building block in the synthesis of several targeted cancer therapies.

-

Vandetanib Intermediate: A structurally related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a crucial intermediate in the synthesis of Vandetanib.[1][6] Vandetanib is a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[1] This highlights the utility of the N-Boc-4-substituted piperidine core in constructing complex, multi-ring systems with potent anticancer activity.

-

Inhibitors of CDK9 and Ibrutinib: Another related derivative, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, serves as an important intermediate in the synthesis of CDK9 inhibitors and the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[5] Both CDK9 and BTK are critical targets in various B-cell malignancies.[5] The 4-substituted piperidine ring provides a central framework for the attachment of other pharmacophoric elements necessary for potent and selective inhibition.

Caption: Synthetic utility of the core scaffold in cancer drug development.

A Scaffold for CNS-Active Agents

The benzoylpiperidine fragment is a well-established pharmacophore in the design of drugs targeting the central nervous system.[7] The lipophilic nature of this scaffold allows for good blood-brain barrier penetration, a prerequisite for CNS-active drugs. Derivatives of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate can be synthesized and screened for activity against a variety of CNS targets, including:

-

Serotonin and Dopamine Receptors: The benzoylpiperidine moiety is found in several atypical antipsychotic agents.[7]

-

Sigma Receptors: These receptors are implicated in a range of neurological and psychiatric disorders, and 4-aroylpiperidines have been investigated as selective sigma-1 receptor ligands.

-

Opioid Receptors: The 4-anilidopiperidine scaffold, which can be derived from intermediates like the title compound, is the core of the potent analgesic fentanyl and its analogs.[8][9]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. tert-Butyl 4-acetylpiperidine-1-carboxylate 206989-61-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]

The Benzoylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Introduction: The Strategic Value of the Benzoylpiperidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a diverse range of biological targets, often with high affinity and specificity. The benzoylpiperidine motif is a quintessential example of such a scaffold, demonstrating remarkable versatility and therapeutic relevance across multiple disease areas.[1][2] Its inherent structural features, including a rigid piperidine ring coupled with a flexible benzoyl group, provide an ideal balance of conformational constraint and adaptability, allowing for fine-tuning of pharmacological activity. This guide provides a comprehensive technical overview of the applications of benzoylpiperidine derivatives in drug discovery, with a focus on neuropsychiatric disorders, oncology, and pain management. We will delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in this dynamic field.

I. Targeting the Central Nervous System: Benzoylpiperidine Derivatives in Neuropsychiatric Disorders

The benzoylpiperidine scaffold is a cornerstone in the development of therapies for a range of neuropsychiatric conditions, largely due to its favorable interactions with key neurotransmitter receptors.[1]

A. Mechanism of Action: Modulation of Serotonin 5-HT2A Receptors

A significant number of atypical antipsychotics and other CNS-active agents feature the benzoylpiperidine core, which often serves as a potent antagonist of the serotonin 5-HT2A receptor.[3] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is coupled to the Gq/11 signaling pathway. Upon activation by serotonin, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cascade of downstream cellular responses. Benzoylpiperidine-based antagonists block this signaling cascade, which is implicated in the pathophysiology of psychosis and other mood disorders.

Caption: A typical workflow for screening MAGL inhibitors.

B. Structure-Activity Relationship (SAR) of MAGL Inhibitors

The development of benzoylpiperidine-based MAGL inhibitors has been guided by extensive SAR studies:

-

Phenolic Hydroxyl Group: A hydroxyl group on a phenyl ring attached to the piperidine nitrogen is often crucial for potent inhibition, forming key hydrogen bonds within the enzyme's active site.

-

Benzoyl Moiety: Substitutions on the benzoyl ring can modulate potency and selectivity. For example, an isopropyl group at the para position has been shown to enhance activity. [1]* Diaryl Sulfide Linker: The introduction of a diaryl sulfide linker between the benzoylpiperidine core and another aromatic ring has led to highly potent inhibitors. [4]

Compound R1 (Benzoyl) R2 (Amide) hMAGL IC50 (nM) Reference 19 H 3-OH-phenyl 840 [5] 20 4-iPr 4-F, 3-OH-phenyl 80 [1] | 21 | H | 3-OH-phenyl-S-phenyl | 30 | [1]|

C. Experimental Protocol: MAGL Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to screen for inhibitors of human MAGL. [6][7] 1. Materials:

-

Recombinant human MAGL.

-

Substrate: 4-Nitrophenyl acetate (4-NPA).

-

Assay Buffer: 10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.1 mg/mL BSA.

-

Test compounds dissolved in DMSO.

-

96-well microplate.

-

Microplate reader.

2. Procedure:

-

Assay Setup: In a 96-well plate, add 150 µL of 4-NPA solution (133.3 µM) to wells containing 10 µL of the test compound in DMSO at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding 40 µL of MAGL solution (final concentration ~11 ng/well). The total reaction volume is 200 µL.

-

Incubation: Incubate the plate at room temperature for an appropriate time (e.g., 30 minutes) to ensure the reaction is in the linear range.

-

Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader. The product, 4-nitrophenol, is yellow.

-

Controls: Include a control with no inhibitor (100% activity) and a blank with no enzyme (0% activity).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

III. Benzoylpiperidine Derivatives in Pain Management: A Dual-Target Approach

Chronic pain remains a significant therapeutic challenge, and the development of effective analgesics with favorable side-effect profiles is a major research focus. Benzylpiperidine (a close structural relative of benzoylpiperidine) derivatives have shown promise as dual-target ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).

A. Mechanism of Action: Synergistic Modulation of MOR and σ1R

The μ-opioid receptor is the primary target for opioid analgesics like morphine. Activation of MOR leads to potent pain relief but is also associated with undesirable side effects such as respiratory depression, constipation, and the development of tolerance and dependence. The sigma-1 receptor is a unique intracellular chaperone protein that modulates various neurotransmitter systems. Antagonism of the σ1R has been shown to potentiate opioid analgesia and reduce the development of tolerance. By simultaneously agonizing MOR and antagonizing σ1R, benzylpiperidine derivatives aim to provide robust pain relief with an improved safety profile. [8]

Dual-Targeting Strategy for Pain Management

Caption: Benzylpiperidine derivatives as dual MOR agonists and σ1R antagonists.

B. Structure-Activity Relationship (SAR) of Dual MOR/σ1R Ligands

The optimization of benzylpiperidine derivatives for dual MOR/σ1R activity has revealed several key SAR insights:

-

Piperidine Substituents: The nature and position of substituents on the piperidine ring are critical for balancing affinity at both receptors.

-

Benzyl Group Modifications: Alterations to the benzyl moiety can fine-tune the agonist/antagonist profile at the respective targets.

| Compound | MOR Ki (nM) | σ1R Ki (nM) | Antinociceptive Effect (ED50, mg/kg) | Reference |

| 52 | 56.4 | 11.0 | 4.04 (abdominal contraction) | [8] |

C. Experimental Protocol: Synthesis of a Representative Benzoylpiperidine Derivative

This protocol provides a general method for the synthesis of a benzoylpiperidine derivative, which can be adapted based on the specific target molecule. [1][5] 1. Materials:

-

Isonipecotic acid.

-

Acetic anhydride.

-

Pyridine.

-

Thionyl chloride.

-

Anhydrous 1,2-dichloroethane.

-

Appropriately substituted aromatic compound (e.g., fluorobenzene).

-

Aluminum trichloride (AlCl3).

2. Procedure:

-